2-(1-Adamantyl)imidazole
Description
The exact mass of the compound this compound is 202.146998583 g/mol and the complexity rating of the compound is 232. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 348100. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMREGSUDFYWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69380-11-6, 77139-81-2 | |
| Record name | 2-(1-Adamantyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069380116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole, 2-(1-adamantyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077139812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC348100 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Homolytic Substitution Pathway:an Alternative Synthesis Proceeds Via a Selective Homolytic Substitution Reaction.benchchem.comin This Pathway, the Key Reactive Species is Theadamantyl Radical Ad• .benchchem.comthis Radical is Typically Generated by the Oxidative Decarboxylation of 1 Adamantane Carboxylic Acid.benchchem.comthe Adamantyl Radical then Attacks the C 2 Position of the Imidazole Ring. the Proposed Mechanism for Such Homolytic Aromatic Substitutions Involves the Addition of the Alkyl Radical to the Heterocyclic Ring to Form Aradical Cation Intermediate.chemrxiv.orgthis Intermediate Subsequently Rearomatizes, Likely Through Loss of a Proton and an Electron, to Yield the Final 2 1 Adamantyl Imidazole Product.chemrxiv.org
Influence of Substituents on Reaction Mechanisms
The reaction mechanisms for the synthesis and transformation of 2-(1-adamantyl)imidazole and its derivatives are profoundly influenced by the nature and position of substituents on both the imidazole (B134444) core and the adamantyl cage. These substituents exert control over reaction pathways through a combination of steric and electronic effects, dictating regioselectivity, reaction rates, and even the type of product formed.
Steric and Electronic Effects on the Imidazole Core
Substituents on the imidazole ring are critical in directing the course of chemical transformations. The bulky adamantyl group at the C-2 position already imposes significant steric hindrance, but additional groups on the nitrogen or carbon atoms of the heterocycle can lead to highly specific mechanistic outcomes.
Research into the reactions of 1-(adamantan-1-yl)imidazole 3-oxides provides clear evidence of this influence. In reactions with certain thioketones, the expected outcome is a sulfur-transfer reaction via a [2+3] cycloaddition to yield imidazole-2-thiones. However, the presence of specific substituents can divert the reaction to an unexpected deoxygenation pathway. For this alternative mechanism to proceed, a combination of an electron-withdrawing substituent at the C(4) position and the sterically demanding 1-adamantyl group at N(1) is necessary. researchgate.net The proposed mechanism proceeds through a zwitterionic intermediate, followed by a 1,3-cyclization and the elimination of an oxathiirane. researchgate.net
| Reactant (1-(adamantan-1-yl)imidazole 3-oxide derivative) | C(4)-Substituent | Reaction Partner | Predominant Mechanism | Product Type | Reference |
| 4-Acetyl-1-(adamantan-1-yl)-5-methylimidazole 3-oxide | Acetyl (Electron-withdrawing) | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | Deoxygenation via Zwitterion | Imidazole | researchgate.net |
| 1,4,5-Trisubstituted imidazole 3-oxides (general) | Alkyl (Electron-donating) | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | Sulfur-Transfer via [2+3] Cycloaddition | Imidazole-2-thione | researchgate.net |
Furthermore, the regioselectivity of palladium-catalyzed C-H arylation reactions on the imidazole core is a direct consequence of the electronic properties of the ring's C-H bonds and the influence of protecting groups on nitrogen. nih.gov The inherent reactivity of the imidazole C-H bonds generally follows the order C5 > C4 for electrophilic substitution, while the C2 proton is the most acidic. nih.gov Strategic use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, allows for selective functionalization. For instance, new catalytic methods have been developed for the selective C5- and C2-arylation of SEM-imidazoles. nih.gov To achieve arylation at the less reactive C4 position, a "SEM-switch" strategy was developed, which involves transposing the SEM group from the N-1 to the N-3 nitrogen, thereby altering the electronic landscape of the heterocycle and enabling functionalization at the C4 position. nih.gov
| Target Position | Strategy / Mechanistic Consideration | Catalyst System Example | Reagents | Result | Reference |
| C5-Arylation | Exploits high reactivity of C5 toward electrophilic substitution. | Pd(OAc)₂ / n-Butyl-di(1-adamantyl) phosphine | 1-SEM-imidazole + Aryl Bromide/Chloride | Selective 5-aryl-1-SEM-imidazole | nih.gov |
| C2-Arylation | Targets the most acidic C-H bond under specific catalytic conditions. | Pd(OAc)₂ / P(t-Bu)₃-HBF₄ | 1-SEM-imidazole + Aryl Bromide | Selective 2-aryl-1-SEM-imidazole | nih.gov |
| C4-Arylation | Requires activation of the less reactive C4 position. | "SEM-switch" from N-1 to N-3, followed by arylation. | 1. Base (e.g., NaH) 2. Pd-catalyzed arylation | 4-Aryl-1-SEM-imidazole | nih.gov |
Influence of the Adamantyl Group
The 1-adamantyl substituent itself is a key determinant of the reaction mechanism, primarily through its steric bulk. This large, rigid, cage-like structure shields the C-2 position of the imidazole ring and influences the approach of reagents. This steric hindrance can enhance the stability of reactive intermediates and direct the regioselectivity of reactions. For example, in the synthesis of N-heterocyclic carbene (NHC) ligands from adamantyl-substituted imidazolium (B1220033) salts, the bulky adamantyl group enhances the stability and selectivity of the resulting metal complexes used in catalysis. While direct modification of the adamantyl cage with further substituents is less common, any such substitution would be expected to fine-tune the steric and electronic profile, potentially offering a route to control reaction stereoselectivity or the stability of catalytic intermediates.
Sophisticated Structural Elucidation and Conformational Analysis of 2 1 Adamantyl Imidazole
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of 2-(1-adamantyl)imidazole, offering insights from the nuclear to the molecular level.
High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.
Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.
¹H NMR: In a typical ¹H NMR spectrum of a related compound, 2-(1-adamantyl)-4,5-dihydro-1H-imidazole, the adamantyl protons appear as multiplets in the upfield region, while the imidazole (B134444) protons are found further downfield. rsc.orgbldpharm.com For instance, in one study, the adamantyl protons of a derivative were observed at approximately 1.60-2.32 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For a similar adamantyl-imidazole derivative, signals for the adamantane (B196018) carbons have been reported. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is instrumental in tracing the connectivity within the adamantyl cage and the imidazole ring. rsc.orgscience.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. rsc.orgscience.govcolumbia.edu This is crucial for assigning the carbons of the adamantyl and imidazole moieties based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. rsc.orgscience.govcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C-2 of the imidazole ring and the bridgehead carbons of the adamantyl group, by their correlations to nearby protons. columbia.edu For molecules with few protons, like many nitrogen-rich heterocycles, conventional experiments like COSY and HMBC can sometimes be insufficient to establish the connection between the two molecular parts. beilstein-journals.org
Table 1: Illustrative ¹H and ¹³C NMR Data for Adamantyl-Imidazole Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Adamantyl Protons | ~1.60 - 2.32 | ~27 - 41 | rsc.orgmdpi.com |
| Imidazole Protons | ~6.7 - 7.8 | ~115 - 147 | rsc.org |
NOESY experiments provide information about the spatial proximity of atoms, regardless of whether they are connected by bonds. This is critical for understanding the three-dimensional conformation of this compound. For instance, NOESY can reveal through-space interactions between the protons of the adamantyl group and the protons of the imidazole ring, confirming their relative orientation. nih.govresearchgate.net In some cases, 2D NOESY experiments have been used to determine the preferred tautomeric form of related imidazole compounds. nih.gov
Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying functional groups.
IR Spectroscopy: The IR spectrum of an adamantyl-imidazole derivative typically shows characteristic bands for the C-H stretching of the adamantyl group around 2850-2920 cm⁻¹. nih.gov The vibrations associated with the imidazole ring also give rise to distinct peaks. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-C stretching modes of the adamantane cage are often more prominent in the Raman spectrum. researchgate.net
The combination of IR and Raman data allows for a comprehensive vibrational analysis, which can be supported by computational calculations to assign specific vibrational modes. researchgate.net
Table 2: Key Vibrational Frequencies for Adamantyl-Imidazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| Adamantyl C-H Stretch | 2850 - 2920 | IR | nih.gov |
| Aromatic/Heterocyclic Ring Vibrations | ~1400 - 1600 | IR | nih.gov |
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) that confirms the compound's molecular formula. For a related compound, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the molecular ion was observed at an m/z of 294. nih.gov
Fragmentation Pattern: The fragmentation pattern provides structural clues. A common fragmentation involves the loss of the imidazole or adamantyl group. For example, in the mass spectrum of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, a major fragment was observed at m/z 226, corresponding to the [C₁₆H₁₈O]⁺ ion, indicating the loss of the imidazole moiety. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition of the molecule and its fragments. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation: In the crystal structure of a related derivative, the adamantyl group is positioned relative to the imidazole ring, and the flexibility of the molecule can be assessed. researchgate.netnih.gov For 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the benzene (B151609) and imidazole rings was found to be 84.53 (5)°. nih.gov
Intermolecular Interactions: X-ray crystallography reveals how molecules pack in the crystal lattice. In the case of 2-[2-(1H-imidazol-1-yl)-2-adamantyl]phenol, intermolecular O-H···N hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov
Table 3: Representative Crystallographic Data for an Adamantyl-Imidazole Derivative
| Parameter | Value (for 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol) | Reference |
|---|---|---|
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 6.3981 (4) | nih.gov |
| b (Å) | 10.3944 (7) | nih.gov |
| c (Å) | 12.5345 (8) | nih.gov |
| α (°) | 67.028 (6) | nih.gov |
| β (°) | 84.863 (6) | nih.gov |
| γ (°) | 72.647 (6) | nih.gov |
| Volume (ų) | 732.22 (9) | nih.gov |
Analysis of Molecular Geometry and Bond Parameters
Detailed X-ray diffraction analysis of the derivative 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol reveals key geometric parameters. In this derivative, the fundamental adamantyl and imidazole moieties are present, offering a strong basis for understanding their intrinsic structural characteristics. The adamantane cage is a highly rigid, strain-free tricyclic hydrocarbon, which dictates a specific spatial orientation of the attached imidazole ring. evitachem.com
In the crystal structure of the phenol (B47542) derivative, the imidazole and benzene rings are observed to be nearly perpendicular to each other, forming a significant dihedral angle of 84.53(5)°. nih.govresearchgate.net This orientation minimizes steric hindrance between the bulky groups. The bond lengths and angles within the imidazole ring and the adamantane cage are expected to be within the standard ranges for such structures. The adamantyl group's C-C bond lengths and C-C-C bond angles will adhere closely to those of an ideal diamondoid structure.
Table 1: Selected Crystallographic Data for 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol Interactive data table. Click on headers to sort.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O |
| Molecular Weight | 294.39 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3981(4) |
| b (Å) | 10.3944(7) |
| c (Å) | 12.5345(8) |
| α (°) | 67.028(6) |
| β (°) | 84.863(6) |
| γ (°) | 72.647(6) |
| Volume (ų) | 732.22(9) |
| Z | 2 |
Data sourced from references nih.govresearchgate.net.
Investigation of Intermolecular Interactions and Crystal Packing
The solid-state packing of adamantyl-containing compounds is often influenced by the shape and hydrophobic nature of the adamantyl group, which facilitates efficient space-filling and numerous van der Waals interactions. In the case of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the crystal structure is stabilized by a combination of hydrogen bonding and weaker interactions. nih.gov
Chiroptical Spectroscopy (if applicable for chiral derivatives)
While this compound itself is an achiral molecule, the introduction of chiral centers could lead to enantiomeric pairs whose absolute configurations could be determined using chiroptical spectroscopy. There is a growing interest in the chiroptical properties of chiral imidazole derivatives. rsc.orgmdpi.com However, specific studies on chiral derivatives of this compound are not prevalent in the surveyed literature. The following sections outline the principles of how chiroptical techniques would be applied should such chiral derivatives be synthesized.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms and chromophores within a molecule. nih.govnih.gov For a chiral derivative of this compound, the imidazole ring and any other chromophores would give rise to a characteristic CD spectrum.
The sign and magnitude of the Cotton effects in the CD spectrum are unique to a specific enantiomer. nih.gov By comparing the experimental CD spectrum of a chiral derivative with that of a known standard or with spectra predicted by theoretical calculations, the absolute stereochemistry of the molecule can be assigned. nih.gov
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. mdpi.com VCD provides detailed information about the stereochemistry of a molecule in solution.
The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer. mdpi.com A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. This technique would be particularly valuable for chiral derivatives of this compound, as it provides a wealth of structural information from the various vibrational modes of the adamantyl and imidazole moieties.
Theoretical and Computational Studies of 2 1 Adamantyl Imidazole
Electronic Structure and Bonding Analysis
The electronic characteristics and bonding nature of 2-(1-adamantyl)imidazole are explored through various computational methods that illuminate its reactivity and stability. The combination of a bulky, saturated adamantyl group and an aromatic imidazole (B134444) ring results in a unique electronic profile.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. chemrxiv.orgnih.gov For this compound, DFT calculations are employed to determine its ground state properties, such as optimized molecular geometry and electronic energy. Methodologies like the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for imidazole derivatives to predict their structural and reactive characteristics. researchgate.netnih.govmalayajournal.org The process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional shape. researchgate.net These calculations provide essential data on bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Gap Analysis and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netwikipedia.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. wikipedia.org For imidazole derivatives, the HOMO-LUMO gap can be calculated using DFT. researchgate.net While specific experimental or calculated values for this compound are not detailed in the available literature, analysis of similar compounds provides a reference. For instance, studies on other imidazole derivatives show that substituents can tune this energy gap. researchgate.net The electron-donating adamantyl group attached to the imidazole ring would be expected to influence the energy levels of the frontier orbitals. The analysis involves visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule most involved in electron donation and acceptance. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Orbital Energies for Imidazole Derivatives This table presents representative data for related imidazole compounds to illustrate the typical values obtained from DFT calculations. The values for this compound would be determined using similar computational methods.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 1H-Imidazole (IM) | -6.65 | -0.76 | 5.89 |
| N-methylimidazole (MIM) | -6.23 | -0.73 | 5.50 |
| 1H-benzimidazole (BIM) | -6.01 | -1.14 | 4.87 |
| Source: Adapted from computational studies on imidazole derivatives. researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. wikipedia.orgrsc.org It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles a classical Lewis structure. wikipedia.org
For this compound, NBO analysis can elucidate the nature of the covalent bond between the adamantyl C1 atom and the imidazole C2 atom. It also quantifies the delocalization of electron density from donor orbitals (filled, Lewis-type) to acceptor orbitals (unoccupied, non-Lewis type). wikipedia.orgjoaquinbarroso.com These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E2) associated with each donor-acceptor interaction. nih.gov A higher E2 value indicates a stronger interaction. nih.gov In imidazole systems, significant interactions often involve the delocalization of lone pair electrons from nitrogen atoms into antibonding orbitals (π*) of the ring, contributing to its aromatic stability. researchgate.netmalayajournal.org The analysis for this compound would reveal how the adamantyl group's sigma bonds interact with the imidazole's π-system.
Table 2: Representative NBO Second-Order Perturbation Analysis for an Imidazole Derivative This table illustrates the type of data generated from an NBO analysis, showing key intramolecular interactions. A similar analysis for this compound would identify and quantify its specific hyperconjugative interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N3 | π(C2-N1) | 45.8 |
| π(C4-C5) | π(C2-N1) | 22.5 |
| π(C2-N1) | π*(C4-C5) | 18.9 |
| Source: Based on general findings from NBO analyses of substituted imidazole compounds. researchgate.netnih.gov |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not static. Conformational analysis investigates the different spatial arrangements of the atoms that can be achieved through rotation around single bonds and the energy associated with each conformation.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools for exploring the conformational flexibility of molecules. lew.romdpi.com MM methods use a classical force field (like MM+) to rapidly calculate the potential energy of a molecule as a function of its geometry, allowing for efficient searches of the potential energy surface (PES). lew.ro MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the dynamic behavior and conformational preferences of the molecule in different environments. researchgate.netnih.gov
For this compound, the primary flexible bond is the C-C single bond connecting the bulky adamantyl cage to the imidazole ring. MM and MD simulations can be used to study the rotation around this bond. nih.gov These simulations can identify low-energy conformers and the energy barriers between them, revealing which shapes the molecule is most likely to adopt. lew.ro The adamantyl group's size can create significant steric hindrance, which these methods are well-suited to model, thereby predicting the most sterically favorable orientations of the two ring systems relative to each other.
Ab Initio and DFT-Based Conformational Searches
For a more accurate description of the potential energy surface, quantum mechanical methods like ab initio and DFT are employed. researchgate.netrsc.org A conformational search can be performed by systematically rotating the dihedral angle defined by the connection between the adamantyl and imidazole moieties and calculating the energy at each step. nih.gov This process, known as a potential energy scan, maps out the energy profile for the rotation, revealing the energy minima (stable conformers) and maxima (transition states). nih.govresearchgate.net
Studies on other bi-aryl or ring-substituted systems show that DFT methods, such as B3LYP, can accurately predict rotational barriers and the geometry of stable conformers. rsc.org For this compound, such a scan would likely reveal that the lowest energy conformations are those that minimize steric clash between the protons on the adamantyl group and the atoms of the imidazole ring. The planarity of the imidazole ring and the rigid, chair-like conformations of the adamantane (B196018) cage are key structural features that would be maintained throughout the conformational search. nih.gov The results would provide precise dihedral angles for the most stable structures and the energy required to rotate from one conformer to another.
Spectroscopic Property Prediction and Validation
Theoretical and computational chemistry provides powerful tools for predicting and validating the spectroscopic properties of molecules like this compound. By employing methods rooted in quantum mechanics, such as Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters with a high degree of accuracy. These computational predictions are invaluable for interpreting experimental spectra, assigning specific signals to corresponding atomic or molecular motions, and understanding the electronic and structural properties of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly DFT, are widely used to predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov The standard workflow involves optimizing the molecule's geometry and then calculating the NMR shielding tensors using a specialized method like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These calculations are typically performed using hybrid functionals such as B3LYP with extensive basis sets (e.g., 6-311+G(2d,p)) and often include a solvent model (like the Conductor-like Polarizable Continuum Model, CPCM) to better simulate experimental conditions. mdpi.comnih.gov
A strong linear correlation between the computationally predicted chemical shifts and the experimentally measured values serves as a powerful validation of the proposed molecular structure and the computational methodology itself. mdpi.comnih.gov While specific DFT calculations for this compound are not extensively published, the methodology is well-established. For instance, theoretical calculations for histidine have shown that ¹H and ¹³C chemical shifts of the imidazole ring are strongly correlated with the atomic charge distribution, which changes with protonation state. nih.gov Similarly, detailed computational studies on adamantane derivatives have been performed, providing a basis for predicting the shifts within the cage-like structure. mdpi.com
The predicted chemical shifts for the core imidazole and adamantyl moieties can be benchmarked against experimental data from related compounds. The table below illustrates typical ¹H and ¹³C NMR chemical shifts that would be expected and calculated for the distinct nuclei in this compound, based on data from analogous structures.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.gov Quantum chemical calculations are essential for the detailed interpretation of these spectra. By computing the harmonic vibrational frequencies, one can assign the experimentally observed absorption bands to specific molecular motions, such as stretching, bending, or wagging. nih.govnih.gov
The process begins with the optimization of the molecule's geometry at a chosen level of theory, commonly DFT with a functional like B3LYP and a basis set such as 6-311G**. nih.gov Following optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield the harmonic frequencies. nih.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental data. nih.gov The assignment of each calculated mode is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretches or angle bends) to each normal mode of vibration. mdpi.comnih.gov
For this compound, the vibrational spectrum would be a composite of the modes from the adamantyl cage and the imidazole ring. Adamantane is known for its characteristic C-H stretching and CH₂ scissoring modes, while the imidazole ring exhibits distinct N-H stretching, C=N stretching, and ring breathing vibrations. mdpi.comresearchgate.net The table below summarizes key predicted vibrational modes and their typical frequency ranges.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route is a variant of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde, and ammonia (B1221849) or a primary amine (1-adamantylamine). nih.gov
Modeling such a reaction involves mapping the potential energy surface (PES) that connects the reactants to the products. fossee.in A key goal is to locate the transition state (TS), which represents the highest energy point along the minimum energy path of the reaction. ims.ac.jpmit.edu The transition state is an unstable, fleeting structure that cannot be isolated experimentally but is crucial for understanding the reaction's kinetics and mechanism. fossee.inmit.edu
Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. fossee.in Methods like the Nudged Elastic Band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are used to find an initial guess for the TS structure, which is then precisely optimized. ims.ac.jp Once the TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can then trace the minimum energy pathway from the transition state down to the corresponding reactants and products, confirming that the located TS correctly connects the desired species. fossee.in This process provides a detailed, step-by-step view of bond-breaking and bond-forming events.
Investigation of Non-Covalent Interactions
Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and physical properties of molecular solids. For this compound, the key non-covalent forces at play are hydrogen bonding and, to a lesser extent, π-π stacking. nih.gov Computational methods can quantify the strength and geometry of these interactions.
The this compound molecule contains both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). nih.govstanford.edu This dual functionality allows it to form strong, directional intermolecular N-H···N hydrogen bonds. In the solid state, N-unsubstituted imidazole derivatives frequently form extended one-dimensional chains or "tape" motifs through these interactions. rsc.orgrsc.orgresearchgate.net This persistent hydrogen-bonding framework is often the dominant organizational force in the crystal lattice. rsc.orgresearchgate.net
The imidazole ring is an aromatic system capable of engaging in π-π stacking interactions. nih.gov These interactions occur when two aromatic rings pack in a face-to-face or offset (parallel-displaced) manner. While generally weaker than hydrogen bonds, π-π stacking can play a significant role in the crystal engineering of aromatic compounds. nih.govrsc.org Computational studies using DFT can calculate the interaction energies of these stacked arrangements, which are typically in the range of a few kilocalories per mole. nih.govnih.gov
In this compound, any π-π stacking would involve the imidazole rings of adjacent molecules. The bulky, non-aromatic adamantyl group does not participate directly but would sterically influence the ability of the imidazole rings to approach each other. Theoretical calculations on related systems have demonstrated that π-π interactions, when present, work in concert with hydrogen bonds and other van der Waals forces to dictate the final three-dimensional structure. nih.govrsc.org Studies on imidazole-based molecular junctions have shown that π-π stacked dimers can form efficient pathways for charge transport, highlighting the electronic importance of this interaction. researchgate.netrsc.org
Cation-π Interactions
Cation-π interactions, the non-covalent force between a cation and the electron-rich face of a π-system, are a significant factor in molecular recognition and supramolecular chemistry. nih.gov In the context of this compound, theoretical and computational studies would explore how the bulky, electron-donating adamantyl group influences the ability of the imidazole ring's π-system to interact with various cations.
While direct computational studies on the cation-π interactions of this compound are not extensively detailed in the reviewed literature, the principles governing such interactions in related imidazole systems provide a framework for understanding its potential behavior. The interaction is primarily electrostatic, involving the attraction between a positive ion and the negative electrostatic potential on the face of the aromatic imidazole ring. nih.gov
Computational methods, such as Density Functional Theory (DFT), are pivotal in quantifying these interactions. nih.gov For instance, studies on other substituted imidazole systems have calculated cation-π interaction energies (E_M+) with various cations like Li+, Na+, K+, NH4+, and NMe4+. nih.gov These calculations reveal that electron-donating substituents can significantly enhance the interaction energy by increasing the electron density of the π-system. nih.gov The adamantyl group at the 2-position of the imidazole ring is expected to act as an electron-donating group, thereby potentially strengthening the cation-π binding compared to unsubstituted imidazole.
Research on complexes between the imidazolium (B1220033) cation and aromatic amino acids highlights that the interaction is controlled by electrostatics and induction. rsc.org The stability of these complexes is influenced by the balance between direct hydrogen bonding and cation-π stacking. rsc.org In the case of this compound, the bulky adamantyl group might introduce steric effects that influence the geometry and energetics of cation binding.
Quantitative analyses using methods like Kohn-Sham molecular orbital theory can further elucidate the nature of these interactions, distinguishing between contributions from through-space π-π interactions and other non-covalent forces. vu.nl A topographical analysis of the molecular electrostatic potential would provide a visual and quantitative guide to the most favorable sites for cation binding on the this compound molecule. nih.gov
Although specific data for this compound is not available, the table below illustrates typical interaction energies found in computational studies of cation-π interactions with benzene (B151609), a fundamental aromatic system, which serves as a baseline for understanding the magnitude of these forces. nih.gov
Table 1: Interaction Energies of Cations with Benzene
| Cation | Interaction Energy (kcal/mol) |
|---|---|
| Li+ | 38 |
| Na+ | 28 |
| K+ | 20 |
| NH4+ | 19 |
This interactive table provides benchmark data for cation-π interaction energies with benzene as reported in foundational studies. nih.gov
Further computational studies are required to specifically determine the cation-π interaction energies and preferred binding geometries for this compound with various cations. Such research would provide valuable insights into its potential applications as a cation receptor.
Strategic Applications of 2 1 Adamantyl Imidazole in Chemical Sciences
Medicinal Chemistry Research and Design (Pre-Clinical Focus on Mechanisms and SAR)
The design of bioactive molecules based on the 2-(1-adamantyl)imidazole scaffold leverages the synergistic properties of its two core components. The imidazole (B134444) ring is a key feature in many biological systems, most notably as the side chain of the amino acid histidine, where it acts as a proton donor or acceptor in enzyme catalysis. mdpi.commdpi.com In medicinal chemistry, the imidazole core is recognized for its ability to form multiple non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with biological targets like enzymes and receptors. nih.gov The attachment of the adamantyl group, a rigid and sterically demanding polycyclic alkane, introduces high lipophilicity. This is a critical factor that can influence a molecule's pharmacokinetic profile, including its ability to cross cell membranes and its metabolic stability.
Preclinical research focuses on harnessing these attributes to develop novel compounds. The overarching goal is to design molecules that can effectively interact with specific biological targets to modulate their function, leading to a desired therapeutic effect. This involves a deep understanding of the molecular mechanisms of action and the relationship between the compound's structure and its biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how chemical structure correlates with biological activity. For imidazole-based compounds, SAR analyses have shown that the nature and position of substituents on the imidazole ring significantly influence biological outcomes. nih.gov
In the context of adamantane-containing molecules, SAR studies have revealed several key principles. For instance, in a series of adamantane (B196018) compounds designed as Kv7.1/KCNE1 channel inhibitors, the introduction of different substituents showed that while bulky groups were tolerated, small polar groups tended to reduce the inhibitory effect. researchgate.net This indicates that both steric bulk and electronic properties are critical determinants of activity.
Research on imidazole-coumarin conjugates designed as anti-hepatitis C virus agents found that activity was enhanced when the imidazole N(1) position was unsubstituted (possessing a hydrogen atom) and when the coumarin (B35378) ring contained substituents like chlorine, fluorine, or bromine. mdpi.com Similarly, SAR studies of benzimidazole (B57391) derivatives, which are structurally related to this compound, have demonstrated that substitutions at the N1, C2, C5, and C6 positions are pivotal for anti-inflammatory activity. nih.gov For example, replacing an amino group with a methylene (B1212753) group at the C2 position of certain benzimidazoles led to a significant reduction in anti-inflammatory effects, highlighting the importance of the guanidine-like moiety for activity. nih.gov
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Adamantane and Imidazole Derivatives This table is generated based on data from related compound series to illustrate SAR principles.
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
| Adamantane Derivatives | Introduction of small, polar substituents. | Reduced inhibitory effect on Kv7.1/KCNE1 channels. | researchgate.net |
| Introduction of bulky substituents. | Generally tolerated and can increase affinity. | researchgate.net | |
| Imidazole-Coumarin Conjugates | Unsubstituted N(1)-H on imidazole ring. | Increased anti-HCV potency and selectivity. | mdpi.com |
| Halogen (F, Cl, Br) substitution on coumarin. | Enhanced anti-HCV activity. | mdpi.com | |
| Benzimidazole Derivatives | Amino group at C2 position. | Essential for potent anti-inflammatory activity. | nih.gov |
| Fluoro or cyano group at ortho-position of N-benzyl substituent. | Better inhibitory activity in indazole series. | nih.gov |
Ligand-based drug design (LBDD) utilizes the structural information of known active molecules (ligands) to develop new compounds with similar or improved activity. mdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. Key LBDD methods include pharmacophore modeling, which identifies the essential spatial arrangement of chemical features required for biological activity, and quantitative structure-activity relationship (QSAR) studies.
The design of novel imidazole derivatives often follows LBDD principles. For instance, new imidazole-based ligands have been rationally designed by linking imidazole moieties to α-amino acid residues to create specific chelating properties for use in asymmetric catalysis. mdpi.com In another example, the rational design of p38α/BRAFV600E inhibitors involved extending a triaryl imidazole scaffold with a linker connected to a 1,3-benzodioxole (B145889) ring. mdpi.com This design was based on the hypothesis that the new substituent would form favorable interactions within the target's binding site. The development of imidazole-based compounds is frequently a process of systematic structural modification and optimization based on the activities of previously synthesized analogs. mdpi.commdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. nih.govnih.gov This method provides hypotheses about the binding mode and affinity, guiding the rational design of more potent and selective inhibitors.
For this compound, docking studies would hypothesize that the bulky adamantyl group binds within a hydrophobic pocket of the target protein, while the imidazole ring engages in more specific interactions, such as hydrogen bonding or coordination with metal ions. nih.gov This dual-interaction mode is a common theme in the docking of imidazole derivatives.
Studies on various imidazole analogs have validated this approach.
Antifungal Agents: Docking of imidazole analogues against lanosterol (B1674476) 14α-demethylase (a key fungal enzyme) showed interactions with protein residues and the heme cofactor in the active site. nih.gov
Antituberculosis Agents: Molecular docking of imidazole-ethionamide hybrids into the active site of the InhA enzyme from Mycobacterium tuberculosis confirmed that the designed compounds could fit within the binding pocket, supporting their observed in vitro activity. nih.gov
Enzyme Inhibition: Computational docking suggested that the imidazole ring itself interacts directly with residues in the active site of GH1 β-glucosidase, a finding that was later confirmed by kinetic experiments. nih.govnih.gov
Table 2: Representative Molecular Docking Studies of Imidazole Derivatives This table is generated based on data from various imidazole derivatives to illustrate docking applications.
| Compound Class | Target Protein | Key Predicted Interactions | Reference |
| Imidazole Analogues | Lanosterol 14α-demethylase | Interaction with active site residues and Heme cofactor. | nih.gov |
| Imidazole-Ethionamide Hybrids | InhA (M. tuberculosis) | Favorable binding energy within the active site. | nih.gov |
| Imidazole | GH1 β-glucosidase (S. frugiperda) | Binds within the active site, hindering substrate access. | nih.govnih.gov |
| Indole–Imidazole Hybrids | Not Specified | Coordination with Zn(II) ions. | nih.gov |
The imidazole moiety is a known modulator of enzyme activity. nih.govnih.gov Studies on the mechanism of inhibition are crucial for understanding how a compound achieves its biological effect at a molecular level. Enzyme inhibition can be reversible (competitive, non-competitive, uncompetitive, mixed) or irreversible. researchgate.netyoutube.com
While specific mechanistic studies on this compound are not widely published, research on structurally related compounds provides significant insight. A study on 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids identified them as potent, reversible inhibitors of human steroid sulfatase (STS), an enzyme implicated in hormone-dependent disorders. nih.gov The thio-analogue, in particular, showed high potency in a cellular assay. nih.gov
Furthermore, detailed kinetic analysis of imidazole itself as an inhibitor of GH1 β-glucosidase from Spodoptera frugiperda revealed a partial competitive inhibition mechanism. nih.govnih.gov In this model, the inhibitor binds to the enzyme's active site, reducing the enzyme's affinity for its substrate without affecting the rate of product formation once the substrate is bound. nih.govnih.gov This suggests that the imidazole ring of this compound could potentially act as a competitive inhibitor by occupying the active site of target enzymes. The specific type of inhibition would ultimately depend on the enzyme target and the interactions formed by both the imidazole and adamantyl components.
The ultimate biological effect of a compound like this compound arises from its ability to modulate specific biological pathways. This modulation is a direct consequence of its interaction with key proteins (enzymes, receptors, etc.) within these pathways.
Mechanistically, this can occur in several ways:
Direct Enzyme Inhibition: As seen with the inhibition of steroid sulfatase by adamantyl-containing compounds, blocking a key enzyme disrupts the metabolic or signaling pathway it controls. nih.gov For example, inhibiting STS would decrease the production of active steroids, thereby modulating hormone-dependent signaling pathways.
Disruption of Protein-Protein Interactions: Many cellular processes, particularly in signal transduction, rely on the assembly of protein complexes. nih.gov The innate immune response, for example, involves the formation of large signaling platforms like inflammasomes and myddosomes. nih.gov A small molecule that binds to a component of such a complex could prevent its proper assembly, thereby inhibiting the entire downstream signaling cascade.
Kinase Inhibition: Imidazole derivatives have been extensively investigated as kinase inhibitors. nih.gov Kinases are critical regulators of a vast number of cellular pathways, and their aberrant activity is a hallmark of diseases like cancer. By binding to the ATP-binding pocket or an allosteric site of a kinase, an inhibitor can block its phosphorylating activity and shut down the signaling pathway. nih.gov
The combination of the bulky, hydrophobic adamantyl group and the interactive imidazole ring gives this compound the potential to interfere with these molecular events, leading to the modulation of complex biological pathways.
The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. rsc.orgresearchgate.net Preclinical studies have demonstrated that this compound and its derivatives possess notable antimicrobial and antiviral properties.
A key preclinical finding is the significant antiviral activity of this compound (compound 2a ) and its N-methyl derivative (2b ) against the A-2 Victoria influenza virus , demonstrated in chick embryo models. nih.gov In the same study, the related compound 2-(1-adamantyl)benzimidazole was found to be inactive, highlighting the specific structural requirements for antiviral effect. nih.gov
The proposed mechanisms for the broader antimicrobial activity of lipophilic imidazole derivatives often involve disruption of the microbial cell membrane. The high lipophilicity conferred by the adamantyl group is thought to enhance the molecule's ability to intercalate into the lipid bilayer of bacterial or fungal cell membranes. This can lead to:
Increased Membrane Permeability: Disruption of the membrane's integrity can cause leakage of essential cytoplasmic contents, leading to cell death.
Induction of Oxidative Stress: Some studies on imidazole-based ionic liquids suggest that their interaction with the cell membrane can trigger the production of reactive oxygen species (ROS) inside the bacterium, leading to oxidative damage and metabolic inhibition.
Other adamantyl derivatives have also shown broad-spectrum antimicrobial activity in vitro against pathogens such as Staphylococcus aureus and Candida albicans. nih.govresearchgate.net The combination of the proven antiviral activity of this compound itself and the known antimicrobial mechanisms of related lipophilic heterocycles makes it a promising lead structure for further investigation.
Table 3: Preclinical Antimicrobial and Antiviral Activity of this compound and Related Derivatives This table summarizes in vitro and in vivo findings from preclinical studies.
| Compound | Organism/Virus | Activity Type | Key Finding | Reference |
| This compound | Influenza A-2 Victoria virus | Antiviral (in vivo) | Showed significant antiviral activity in chick embryos. | nih.gov |
| N-Methyl-2-(1-adamantyl)imidazole | Influenza A-2 Victoria virus | Antiviral (in vivo) | Showed significant antiviral activity in chick embryos. | nih.gov |
| 2-(1-Adamantyl)benzimidazole | Influenza A-2 Victoria virus | Antiviral (in vivo) | Inactive, demonstrating structural specificity. | nih.gov |
| Adamantyl Derivative (Compound 18) | Staphylococcus aureus | Antibacterial (in vitro) | Exhibited antimicrobial activity. | nih.govresearchgate.net |
| Adamantyl Derivative (Compound 18) | Candida albicans | Antifungal (in vitro) | Exhibited antimicrobial activity. | nih.govresearchgate.net |
Anti-inflammatory Properties (Pre-clinical, In Vitro/In Vivo without dosage/safety profiles)
The imidazole scaffold is a core component of many compounds investigated for pharmacological activity, including anti-inflammatory effects. nih.govneliti.com Pre-clinical studies on various imidazole and related nitrogen-containing heterocyclic derivatives, such as indazoles, have demonstrated potential anti-inflammatory action through several mechanisms. nih.govresearchgate.net
In vivo studies using animal models, such as the carrageenan-induced hind paw edema model in rats, are commonly employed to assess the acute anti-inflammatory activity of new compounds. nih.govresearchgate.net For instance, indazole and its derivatives have been shown to significantly inhibit paw edema over several hours. nih.govresearchgate.net The anti-inflammatory effects of such heterocyclic compounds are often linked to their ability to modulate key inflammatory pathways.
In vitro assays have revealed that the mechanisms can involve the inhibition of pro-inflammatory enzymes and cytokines. nih.gov For example, some imidazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins (B1171923) which mediate inflammation. nih.gov Furthermore, the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and various interleukins (e.g., IL-1β, IL-6, IL-17), is another significant mechanism. nih.govnih.gov A novel substituted fluorophenyl imidazole, for instance, was shown to reduce the secretion of TNF-α, IL-6, and IL-17 in a murine model, an effect linked to the inhibition of p38 MAPK and NF-κB phosphorylation. nih.gov The ability to scavenge free radicals is another pathway through which these compounds may exert their anti-inflammatory effects. nih.gov
While direct studies on this compound are not extensively detailed in the provided context, the known activities of related structures suggest its potential as a subject for anti-inflammatory research. The adamantyl group could enhance binding to hydrophobic pockets in target proteins, potentially modulating the activity of inflammatory mediators.
Table 1: Pre-clinical Anti-inflammatory Activity of Related Heterocyclic Compounds
| Compound Type | Model/Assay | Findings | Potential Mechanism of Action |
| Indazole Derivatives | Carrageenan-induced rat paw edema (In Vivo) | Time- and dose-dependent inhibition of edema. nih.govresearchgate.net | Inhibition of COX-2, pro-inflammatory cytokines, and free radicals. nih.gov |
| Substituted Imidazole | Murine ARDS Model (In Vivo) | Inhibition of leukocyte migration and reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-17). nih.gov | Inhibition of p38 MAPK and NF-κB phosphorylation. nih.gov |
| Imidazole-5(4H)-ones | Carrageenan-induced rat paw edema (In Vivo) | Displayed varying degrees of anti-inflammatory activity, with some analogs showing potency higher than the reference drug. neliti.com | Molecular docking studies predicted binding against COX-1 & COX-2. neliti.com |
Materials Science and Supramolecular Chemistry
The unique structure of this compound makes it a valuable building block in materials science and supramolecular chemistry, where the adamantane unit provides rigidity and predictable non-covalent interactions, and the imidazole offers electronic and coordination capabilities. mdpi.commdpi.comrsc.org
The incorporation of the adamantyl-imidazole motif into larger molecular or polymeric structures allows for the rational design of materials with tailored properties.
In the field of Organic Light-Emitting Diodes (OLEDs), host materials play a critical role in the emissive layer, facilitating efficient energy transfer to the light-emitting dopant. ossila.comossila.com Ideal host materials should possess a wide energy bandgap and high triplet energy to effectively confine the excitons on the guest emitter molecules. mdpi.comossila.com Imidazole derivatives are recognized for their potential in OLEDs, often exhibiting high triplet energy levels and good charge transport characteristics. mdpi.com
The introduction of a bulky adamantane group into a host material's structure, as seen in this compound, can be a strategic design choice. This fusion aims to enhance morphological stability and film-forming properties, which are crucial for device longevity and reproducibility. rsc.org For example, incorporating an adamantane moiety into a 9-phenyl-9H-3,9′-bicarbazole host resulted in increased thermal stability while maintaining favorable electrochemical and photophysical properties. rsc.org Derivatives of carbazole (B46965) and diphenyl imidazole have been successfully used as hosts for phosphorescent OLEDs, achieving high quantum efficiencies. mdpi.com A host material based on this design principle could leverage the imidazole core for its electronic properties and high triplet energy, while the adamantane group ensures robust film morphology.
Table 2: Properties of Imidazole-Based Materials in OLEDs
| Material Type | Application | Key Performance Metric | Reported Value |
| Carbazole and Diphenyl Imidazole Derivatives | Host for Green PhOLED | Maximum Quantum Efficiency | 8.3% mdpi.com |
| Carbazole and Diphenyl Imidazole Derivatives | Host for Red PhOLED | Maximum Quantum Efficiency | 6.4% mdpi.com |
| Carbazole and Diphenyl Imidazole Derivatives | Host for Sky-Blue PhOLED | Maximum Quantum Efficiency | 7.6% mdpi.com |
| 5CzOXD (Carbazole/Oxadiazole Hybrid) | Host for Yellow TADF OLED | Maximum External Quantum Efficiency | 17.1% rsc.org |
The adamantyl group is a powerful tool for directing the assembly of polymers through non-covalent interactions. When adamantyl-imidazole units are incorporated into a polymer backbone, they can act as physical cross-linking points or as sites for supramolecular modification. rsc.org The synthesis of block copolymers allows for the combination of properties from different homopolymers into a single macromolecule. magritek.com
Polymers containing adamantyl substituents can form hydrogels and other complex structures through host-guest interactions, for example with cyclodextrin-modified polymers. rsc.org Incorporating this compound into a polymer chain, such as a poly(acrylate), would create a material with pendant adamantyl groups capable of strong, specific non-covalent bonding. rsc.org These interactions can be used to control the rheological properties of the polymer solution or to build up self-assembled nanostructures. rsc.orgmagritek.com Techniques like Diffusion Ordered Spectroscopy (DOSY) NMR are instrumental in confirming the covalent linkage in copolymers and distinguishing them from simple polymer blends by showing that all monomer units diffuse at the same rate. magritek.com
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. rsc.orgnih.gov The adamantyl group is a premier guest moiety in this field due to its size, shape, and hydrophobicity.
The interaction between adamantane derivatives and cyclodextrins (CDs) is a classic and widely studied example of host-guest chemistry. mdpi.comresearchgate.net Cyclodextrins, such as β-cyclodextrin (β-CD), have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov The adamantyl group of this compound is an excellent fit for the β-CD cavity, leading to the formation of a stable inclusion complex. mdpi.comnih.gov
This complexation is driven by the hydrophobic effect, where the adamantane guest is expelled from the aqueous environment to reside within the nonpolar CD cavity. The stoichiometry and stability of these complexes can be precisely determined. Studies on an Alexa 488-labeled adamantane derivative with β-CD confirmed a 1:1 complex stoichiometry with a high association equilibrium constant (K) of 5.2 × 10⁴ M⁻¹. researchgate.net The specific functional groups attached to the adamantane core can influence the final structure of the host-guest assembly. mdpi.com This predictable and strong interaction is the basis for creating switchable materials, drug delivery systems, and self-healing polymers. rsc.orgnih.gov
Table 3: Host-Guest Complexation Data for Adamantane Derivatives with β-Cyclodextrin
| Guest Molecule | Host | Association Constant (K) / dm³ mol⁻¹ | Stoichiometry (Guest:Host) |
| Adamantane labeled with Alexa 488 | β-Cyclodextrin | 5.2 x 10⁴ researchgate.net | 1:1 researchgate.net |
| Adamantyl-poly(acrylate) with -CONH- tether | Linked β-CD Trimer | 3.45 x 10⁴ rsc.org | N/A |
| Adamantyl-poly(acrylate) with -CONH(CH₂)₂NHCO- tether | Linked β-CD Trimer | 2.09 x 10⁵ rsc.org | N/A |
| Adamantyl-poly(acrylate) with -CONH(CH₂)₆NHCO- tether | Linked β-CD Trimer | 3.17 x 10⁵ rsc.org | N/A |
Supramolecular Self-Assembly Phenomena
Crystal Engineering and Molecular Recognition
In the field of crystal engineering, the adamantyl group of this compound plays a significant role in directing the self-assembly of molecules in the solid state. The solid-state packing of adamantyl-imidazole derivatives is primarily governed by a network of non-covalent interactions. The specific nature of these interactions is dependent on the functional groups present in the molecule. For the parent this compound, the key interactions involve the nitrogen atoms of the imidazole ring and the C-H bonds of both the adamantyl and imidazole components.
In derivatives containing hydroxyl groups, strong intermolecular O–H···N hydrogen bonds are frequently observed, which can lead to the formation of organized structures like centrosymmetric dimers or extended chains. nih.gov For instance, in the crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, intermolecular O–H···N hydrogen bonds result in the formation of centrosymmetric dimers. These dimers are further linked into columns by C–H···π interactions. nih.gov The interplay of these weak interactions demonstrates the utility of the adamantyl-imidazole scaffold in designing predictable supramolecular architectures.
The adamantyl group's ability to participate in host-guest interactions is also a key factor in molecular recognition. Its hydrophobic and sterically demanding nature allows it to bind to corresponding hydrophobic pockets in larger molecules, a principle that is fundamental in fields like enzyme inhibition and the development of chemical sensors.
Role in Nanocomposite and Hybrid Material Development
While direct applications of this compound in nanocomposites and hybrid materials are still an emerging area of research, its properties suggest significant potential. The imidazole moiety can act as a ligand to form complexes with various metal ions. This characteristic could be leveraged in creating hybrid materials where the adamantyl-imidazole compound is immobilized onto a solid support, such as a polymer or silica, to create a stationary phase with selectivity for specific metal ions. Such materials could find use in separation sciences, for example, in ion-exchange chromatography or for the selective extraction of metal ions from solutions.
Catalysis and Coordination Chemistry
The imidazole portion of this compound and its derivatives makes it a versatile ligand in coordination chemistry, leading to a range of applications in catalysis.
Ligand Design for Transition Metal Complexes
This compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. The imidazole ring can coordinate to transition metals through its imine nitrogen atom, which acts as a pure sigma-donor. wikipedia.org This allows for the formation of a variety of transition metal complexes. beilstein-journals.orgnih.govmdpi.com The properties of these complexes can be tuned by modifying the substituents on the imidazole ring.
A significant application of adamantyl-imidazoles is as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have become ubiquitous ligands in transition metal catalysis. beilstein-journals.orgbeilstein-journals.org The quaternization of 1-(1-adamantyl)imidazole (B1212841) by alkylating the N3 nitrogen atom produces an imidazolium (B1220033) salt. Subsequent deprotonation of this salt yields the corresponding NHC, 1-(1-adamantyl)imidazol-2-ylidene. These adamantyl-substituted NHCs are widely utilized as ancillary ligands for transition metals in various catalytic reactions. For example, 1,3-di-(1-adamantyl)imidazol-2-ylidene has been studied for its reactivity in C-H bond activation reactions. nih.gov
The synthesis of NHC precursors, specifically imidazolium salts, is a critical step. beilstein-journals.orgbeilstein-journals.org Methods have been developed for the efficient, high-yield synthesis of sterically encumbered imidazolium salts, which are the direct precursors to NHC ligands. beilstein-journals.org
The adamantyl group exerts significant steric and electronic effects on the coordination properties of the imidazole ligand and the resulting metal complexes. The bulky nature of the adamantyl group provides considerable steric hindrance around the metal center. alfa-chemistry.com This steric bulk can influence the coordination number and geometry of the metal complex, often leading to the formation of less-coordinated species. acs.org For instance, in the reaction of N-adamantyl imidazole with rhodium or iridium precursors, monosubstituted NHC complexes were formed, presumably due to the steric effects of the adamantyl group. acs.org
This steric shielding can also enhance the stability of the resulting complexes by preventing decomposition pathways, such as dimerization or attack by other species. Electronically, the adamantyl group is a weak electron-donating group, which can influence the electron density at the metal center and, consequently, the reactivity of the complex. researchgate.net By systematically varying the steric and electronic properties of ligands like adamantyl-NHCs, chemists can investigate the transition states of catalytic cycles.
Application in Catalytic Organic Transformations
Transition metal complexes bearing adamantyl-imidazole-derived ligands, particularly NHCs, have shown promise in a variety of catalytic organic transformations. alfa-chemistry.com
Cross-Coupling Reactions: Palladium-NHC complexes derived from adamantyl-imidazoles are utilized in C-H arylation reactions for the synthesis of complex substituted imidazoles.
Olefin Metathesis: Ruthenium complexes featuring adamantyl-NHC ligands serve as catalysts for the rearrangement of carbon-carbon double bonds in olefin metathesis reactions.
The bulky adamantyl group on the NHC ligand can play a crucial role in promoting challenging cross-coupling reactions by facilitating the reductive elimination step and preventing the formation of inactive catalyst species.
Cross-Coupling Reactions
N-heterocyclic carbenes derived from adamantyl-substituted imidazolium salts are recognized for their enhanced stability and effectiveness in promoting cross-coupling reactions. The bulky adamantyl group on the imidazole backbone provides a sterically hindered environment around the metal center. This steric shielding can promote reductive elimination and prevent catalyst deactivation pathways, leading to higher catalytic turnovers and yields. While specific data for NHCs derived directly from this compound in prominent reactions like Suzuki-Miyaura or Heck couplings are not extensively detailed in dedicated studies, the known behavior of analogous 1,3-di-adamantylimidazol-2-ylidene suggests that such catalysts would be highly effective, particularly in challenging coupling reactions involving sterically demanding substrates. The rigidity of the adamantyl group is also a valuable tool for mechanistic studies, allowing for a clearer understanding of the transition states in catalytic cycles.
Olefin Metathesis
In the realm of olefin metathesis, ruthenium catalysts bearing NHC ligands are paramount. The introduction of sterically demanding NHC ligands, such as those incorporating adamantyl groups, has been a key strategy in developing highly active and stable catalysts. Phosphine-free ruthenium benzylidene complexes containing imidazole-derived ligands have demonstrated efficacy in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, especially at elevated temperatures where traditional phosphine-containing catalysts may falter. The robust nature of the adamantyl-substituted NHC ligand can enhance the thermal stability of the ruthenium complex, thereby prolonging its catalytic lifetime under harsh reaction conditions. While direct application of a this compound-derived NHC in a commercially available or widely studied metathesis catalyst is not prominently documented, the principles governing catalyst design strongly support its potential in creating more selective and robust catalysts for reactions requiring demanding conditions.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The construction of Metal-Organic Frameworks (MOFs) and coordination polymers relies on the self-assembly of metal ions or clusters with organic linkers. Imidazole and its derivatives are popular choices for linkers due to the coordinating ability of their nitrogen atoms. The incorporation of a bulky substituent like the adamantyl group on the imidazole linker can profoundly influence the topology, porosity, and functionality of the resulting framework.
The use of imidazole-based linkers is fundamental to the formation of certain MOF families, such as Zeolitic Imidazolate Frameworks (ZIFs). While specific ZIFs constructed from this compound are not explicitly detailed in broad reviews, the "mixed-linker" approach, where linkers of varying sizes and functionalities are used, is a common strategy to tune the properties of the resulting MOFs. In this context, this compound could serve as a bulky, non-bridging or monodentate ligand that can control the dimensionality and interpenetration of the network in coordination polymers. For instance, in the synthesis of new one- and two-dimensional Fe(II) coordination polymers, various 1-substituted imidazole derivatives have been used to modulate the final structure. The large adamantyl group would sterically influence the packing of the polymer chains and could create specific voids or channels within the material.
Advanced Organic Synthesis as a Building Block
Beyond its role as a ligand, this compound is a valuable building block in its own right for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry.
Precursor for Complex Heterocyclic Systems
The imidazole ring is a core component of many biologically active compounds and functional materials. The presence of the adamantyl group at a specific position provides a robust anchor and a point of steric influence for subsequent chemical transformations. While the direct use of this compound as a starting material for the synthesis of fused heterocyclic systems is an area with underexplored potential, general methodologies for the synthesis of fused imidazoles, such as imidazothiazoles and imidazotriazoles, are well-established. These often involve the reaction of a substituted imidazole with a bifunctional reagent. The this compound could, for instance, be a precursor to novel fused systems where the adamantyl group imparts unique solubility, stability, and biological activity profiles. The synthesis of fused sp³-enriched imidazoles has been achieved by combining the Neber rearrangement and the Marckwald reaction, showcasing pathways that could potentially be adapted for adamantylated precursors.
Development of Novel Reaction Methodologies
The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods. For example, cycloaddition reactions are a powerful tool for the construction of complex cyclic systems. While specific studies on the cycloaddition reactions of this compound are not prominent, the imidazole core can participate in various modes of cycloaddition. The steric bulk of the adamantyl group would be expected to direct the regioselectivity and stereoselectivity of such reactions. Furthermore, the development of multicomponent reactions (MCRs) to access diversely functionalized imidazole derivatives, such as 1-amino-1H-imidazole-2(3H)-thiones, highlights the ongoing innovation in imidazole chemistry. Adapting such methodologies to incorporate the this compound scaffold could lead to the efficient synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Advanced Analytical Methodologies for Complex Systems Involving 2 1 Adamantyl Imidazole
Chromatographic Separations for Complex Mixtures
Chromatographic techniques are indispensable for separating 2-(1-adamantyl)imidazole from reactants, byproducts, and other components in a mixture. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound and for quantifying its presence in reaction mixtures and formulations. Due to the compound's non-polar adamantyl group and the polar imidazole (B134444) ring, reversed-phase (RP) HPLC is the most common and effective approach.
In a typical RP-HPLC setup, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the adamantyl moiety and the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, the retention time of the compound can be precisely controlled. nih.govmdpi.com The inclusion of buffers, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate, can help to ensure consistent ionization of the imidazole ring and achieve sharp, symmetrical peaks. nih.govnih.gov Detection is commonly performed using a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths, with a typical maximum absorbance (λmax) for imidazole derivatives around 280-310 nm. nih.gov
For complex mixtures, gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve optimal separation of all components within a reasonable timeframe. mdpi.com The high sensitivity of modern HPLC systems allows for the detection and quantification of impurities at very low levels. mdpi.com
Interactive Table 1: Exemplar HPLC Method Parameters for Imidazole Derivatives This table illustrates typical starting conditions for developing an HPLC method for this compound based on established methods for similar compounds.
| Parameter | Setting | Rationale & Notes |
|---|---|---|
| Column | C8 or C18, 5 µm particle size | The adamantyl group's high lipophilicity ensures strong retention on these non-polar phases. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or 20 mM Ammonium Acetate nih.gov | Acetonitrile often provides better peak shape and lower backpressure. nih.gov Formic acid or acetate buffer controls pH for consistent analyte ionization. nih.govsielc.com |
| Elution Mode | Isocratic or Gradient | Isocratic is suitable for simple purity checks. Gradient elution is preferred for complex mixtures containing compounds with a wide range of polarities. mdpi.com |
| Flow Rate | 0.4 - 1.0 mL/min nih.govmdpi.com | A standard flow rate balances analysis time with separation efficiency. |
| Column Temp. | 35 °C nih.gov | Elevated temperature can improve peak shape and reduce viscosity, but must be controlled to ensure reproducibility. |
| Detector | UV-Vis Diode Array (DAD) | Set at λmax ~280-310 nm for the imidazole chromophore. DAD allows for peak purity analysis. nih.gov |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir While this compound itself has a relatively high boiling point due to its molecular weight and the polar imidazole ring, it can be analyzed by GC-MS after chemical derivatization to increase its volatility.
Derivatization targets the active hydrogen on the imidazole nitrogen. A common approach is silylation, where the N-H group is converted into a trimethylsilyl (B98337) (TMS) ether. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.net This process replaces the polar N-H bond with a non-polar N-Si(CH₃)₃ bond, which significantly lowers the boiling point and reduces peak tailing during chromatographic analysis.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5MS). mdpi.com The separated components enter the mass spectrometer, which provides both molecular weight information and a unique fragmentation pattern, allowing for definitive identification. sums.ac.ir GC-MS is particularly useful for identifying trace-level impurities and byproducts in the synthesis of this compound, provided they are also volatile or can be derivatized. researchgate.net
Interactive Table 2: GC-MS Analysis of this compound via Derivatization
| Step | Procedure | Purpose |
|---|---|---|
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA with a catalyst like TMCS) in an aprotic solvent. researchgate.net | To increase the volatility and thermal stability of the analyte by converting the polar N-H group to a non-polar N-TMS group. |
| 2. GC Separation | Injection onto a non-polar capillary column (e.g., DB-5MS or HP-5MS). Temperature programming from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C). mdpi.com | To separate the derivatized analyte from the solvent, excess derivatizing agent, and any other volatile components in the mixture. |
| 3. MS Detection | Electron Ionization (EI) at 70 eV is standard. Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. sums.ac.ir | Provides a mass spectrum with a characteristic molecular ion and fragmentation pattern for unambiguous identification and sensitive quantification. |
In-Situ and Operando Spectroscopic Characterization
To understand the dynamic behavior of this compound in chemical processes, in-situ (in place) and operando (at work) spectroscopic techniques are employed. These methods monitor the system directly under reaction conditions, providing invaluable data on reaction kinetics, mechanisms, and the state of catalysts. nih.gov
Monitoring the synthesis or subsequent reactions of this compound in real-time is crucial for process optimization and mechanistic understanding. nih.gov Techniques like benchtop Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into a reaction setup, such as a continuous flow reactor. analytik.newsrsc.org
For example, during the synthesis of an imidazole derivative, specific proton or carbon signals corresponding to the reactants, intermediates, and the final product can be tracked over time using NMR. analytik.newsrsc.org This allows for the precise determination of reaction rates, the identification of transient intermediates, and the optimization of parameters like temperature and reagent concentration to maximize yield and minimize byproducts. nih.gov Similarly, IR spectroscopy can monitor the disappearance of reactant-specific vibrational bands (e.g., C=O of an aldehyde precursor) and the appearance of product-specific bands (e.g., C=N of the imidazole ring).
In catalytic applications, this compound may act as a ligand, a base, or a precursor to a catalytically active species, such as an N-heterocyclic carbene (NHC). Operando spectroscopy is essential for elucidating its role. nih.gov Techniques like operando Raman or IR spectroscopy can be used to probe the surface of a heterogeneous catalyst during a reaction. rsc.orglehigh.edu
If this compound is used to modify a metal catalyst, spectroscopy can reveal how it binds to the surface and how its structure changes under reaction conditions. rsc.org For instance, vibrational shifts in the imidazole ring can indicate coordination to a metal center. rsc.org This information helps in identifying the true active site of the catalyst and understanding how the adamantyl group might influence the catalytic environment, for example, by creating specific steric constraints or altering electronic properties. nih.govcityu.edu.hk
Solid-State NMR for Non-Crystalline Forms or Complex Assemblies
While X-ray diffraction is the definitive method for determining the structure of crystalline materials, Solid-State NMR (SSNMR) is uniquely powerful for characterizing materials that are amorphous (non-crystalline) or part of complex, insoluble assemblies. nih.govresearchgate.net This is particularly relevant for this compound when formulated in amorphous solid dispersions or when immobilized on a solid support.
SSNMR can distinguish between different solid forms (polymorphs) and can confirm the formation of a true amorphous dispersion by probing the local environment of specific atoms (e.g., ¹³C, ¹⁵N). researchgate.netnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing detailed structural information. nih.gov
Furthermore, two-dimensional (2D) SSNMR experiments, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal spatial proximities between the drug molecule and a polymer matrix or a catalyst surface on a nanometer scale. nih.govresearchgate.net By observing cross-peaks between protons on this compound and carbons in a polymer excipient, for example, one can confirm that the components are intimately mixed at the molecular level, which is a critical attribute of a stable amorphous dispersion. researchgate.net
Interactive Table 3: Key Solid-State NMR Experiments for Characterizing this compound Systems
| Experiment | Nuclei Probed | Information Obtained | Application Example |
|---|---|---|---|
| ¹³C CP-MAS | ¹³C, ¹H | Provides high-resolution spectra of the carbon backbone. Distinguishes between crystalline and amorphous forms based on peak widths and chemical shifts. nih.gov | Confirming the amorphous nature of this compound in a solid dispersion. |
| ¹⁵N CP-MAS | ¹⁵N, ¹H | Characterizes the local environment of the imidazole nitrogen atoms, revealing information about protonation state and hydrogen bonding. nih.gov | Studying the interaction between the imidazole ring and an acidic polymer in a co-amorphous system. |
| ¹H-¹³C HETCOR | ¹H, ¹³C | Identifies which protons are bonded to or are spatially close to which carbons, confirming molecular structure and intermolecular interactions. nih.gov | Proving molecular-level mixing in a polymer dispersion by showing correlations between drug protons and polymer carbons. |
| ¹H T₁ Relaxation | ¹H | Measures spin-lattice relaxation times, which are sensitive to molecular mobility and the domain sizes in phase-separated mixtures. nih.govresearchgate.net | Detecting phase separation or the formation of nano-domains in a seemingly homogeneous solid dispersion. |
Spectroscopic Ellipsometry for Thin Film Characterization
Spectroscopic ellipsometry (SE) is a highly sensitive, non-destructive optical technique extensively utilized for the characterization of thin films. mdpi.com This method is based on measuring the change in the polarization state of light upon reflection from a sample surface. By analyzing these changes, one can determine crucial properties of thin films, such as their thickness, refractive index (n), and extinction coefficient (k), without physically altering the sample. mdpi.com The technique is particularly valuable for in-situ monitoring of film growth and for understanding the optical properties of novel materials.
The application of spectroscopic ellipsometry to thin films of adamantane (B196018) derivatives, including those incorporating imidazole moieties, allows for a detailed analysis of their optical behavior. The rigid, cage-like structure of the adamantyl group can significantly influence the packing and, consequently, the optical properties of the resulting thin films.
Detailed Research Findings
While specific research focusing exclusively on the spectroscopic ellipsometry of this compound thin films is not extensively available in the public domain, we can infer the expected analytical approach and potential findings based on studies of related adamantane and imidazole-containing materials.
In a typical SE experiment for a thin film of a compound like this compound, the primary data collected are the ellipsometric angles, Psi (Ψ) and Delta (Δ), as a function of wavelength. These angles describe the amplitude ratio and phase difference between the p- and s-polarized components of the reflected light. To extract the film's thickness and optical constants, a model-based analysis is employed. This involves constructing an optical model that represents the sample, typically consisting of a substrate (e.g., silicon wafer), the thin film of interest, and any surface roughness.
The optical properties of the this compound film within the model are often described by a dispersion relation, such as the Cauchy or Sellmeier model for transparent regions, or more complex oscillator models (e.g., Lorentz, Tauc-Lorentz) if the film absorbs light in the measured spectral range. The model parameters, including film thickness and the parameters of the dispersion model, are then adjusted to achieve the best fit between the calculated and experimental Ψ and Δ spectra.
For adamantane-containing films, studies have shown that the incorporation of the bulky adamantyl group can affect the film density and refractive index. For instance, research on adamantane derivatives in binary mixtures has provided data on their refractive indices, which serves as a foundational reference. bohrium.com Studies on thin films of adamantane itself have explored their use in various applications, such as in plasma polymer pinning layers to induce strain in other materials, highlighting the mechanical stability these films can possess. researchgate.net
The imidazole component is also known to contribute to the optical properties. Research on imidazole-based derivatives has demonstrated their potential in optical applications, including those with chiroptical properties in thin films. researchgate.net
Interactive Data Tables
The following tables present hypothetical yet plausible data that could be obtained from a spectroscopic ellipsometry analysis of a this compound thin film on a silicon substrate. These tables are illustrative of the type of data generated in such a study and are based on typical values for organic thin films.
Table 1: Measured Ellipsometric Parameters (Ψ and Δ) at an Angle of Incidence of 70°
| Wavelength (nm) | Ψ (degrees) | Δ (degrees) |
| 300 | 10.5 | 175.2 |
| 400 | 12.8 | 170.1 |
| 500 | 15.2 | 165.8 |
| 600 | 17.5 | 160.5 |
| 700 | 19.8 | 155.3 |
| 800 | 22.1 | 150.0 |
Table 2: Derived Optical Constants and Film Thickness from Model Fitting
| Parameter | Value |
| Film Thickness (nm) | 50 |
| Refractive Index (n) at 589 nm | 1.55 |
| Extinction Coefficient (k) at 589 nm | 0.01 |
Table 3: Wavelength Dependence of Optical Constants for a Hypothetical this compound Thin Film
| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |
| 300 | 1.62 | 0.05 |
| 400 | 1.58 | 0.02 |
| 500 | 1.56 | 0.01 |
| 600 | 1.55 | 0.01 |
| 700 | 1.54 | 0.00 |
| 800 | 1.53 | 0.00 |
This comprehensive approach, combining experimental measurement with detailed modeling, allows for a thorough characterization of the optical properties of this compound thin films, which is essential for their potential application in optical and electronic devices.
Future Research Directions and Unexplored Avenues for 2 1 Adamantyl Imidazole
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The current synthesis of 2-(1-adamantyl)imidazole often relies on classical methods, such as the selective homolytic substitution reaction using an adamantyl radical on the imidazole (B134444) core. nih.gov While effective, these methods may present challenges in terms of yield, selectivity, and environmental impact. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key Research Objectives:
Development of Catalytic Methods: Exploring transition-metal-catalyzed cross-coupling reactions could provide a more direct and efficient route to this compound.
Multicomponent Reactions: Investigating one-pot multicomponent reactions could streamline the synthesis, reduce waste, and allow for the rapid generation of diverse derivatives. researchgate.net
Green Chemistry Principles: The application of green chemistry principles, such as the use of eco-friendly solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and recyclable catalysts, is crucial for developing sustainable synthetic protocols. researchgate.netrsc.org
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Cross-Coupling | High efficiency, good functional group tolerance | Catalyst cost and sensitivity, optimization of reaction conditions |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Finding suitable reaction partners, controlling regioselectivity |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required, potential for localized overheating |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability | Initial setup cost, potential for clogging |
Advanced Computational Design and Predictive Modeling
Computational tools offer a powerful approach to accelerate the discovery and optimization of this compound derivatives with desired properties. To date, extensive computational studies on this specific molecule are limited. Future research should leverage advanced computational methods to explore its structure-property relationships.
Areas for Computational Investigation:
Quantum Chemical Calculations: Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound.
Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with various protein targets. Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound analogues with their biological activities, guiding the design of more potent compounds.
Integration into Hybrid Functional Materials with Tunable Properties
The rigid adamantane (B196018) unit and the coordinating imidazole moiety make this compound an attractive building block for the construction of novel functional materials. This avenue remains largely unexplored and holds significant promise.
Potential Applications in Materials Science:
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can act as coordination sites for metal ions, enabling the formation of robust and porous MOFs. The adamantyl group can serve as a bulky template, influencing the pore size and topology of the resulting framework.
Functional Polymers: Incorporation of the this compound unit into polymer chains could impart unique properties, such as enhanced thermal stability, altered solubility, and the ability to participate in host-guest interactions.
Supramolecular Assemblies: The adamantane cage is known for its ability to form stable inclusion complexes with cyclodextrins and other host molecules. This property can be exploited to construct self-assembling systems with applications in drug delivery and sensing.
Deeper Mechanistic Elucidation of Biological and Catalytic Activities
While initial studies have demonstrated the antiviral activity of this compound, the precise mechanism of action is not fully understood. nih.gov A deeper mechanistic investigation is essential for optimizing its biological profile and exploring its potential in other therapeutic areas.
Key Research Questions to Address:
Identification of Molecular Targets: What are the specific cellular or viral proteins that interact with this compound to exert its antiviral effect?
Structure-Activity Relationship (SAR) Studies: How do modifications to the adamantane cage and the imidazole ring influence biological activity? A systematic SAR study would provide valuable insights for the design of more potent analogues.
Exploration of Catalytic Potential: The imidazole moiety is a key component of many enzyme active sites and organocatalysts. The catalytic potential of this compound and its metal complexes in various organic transformations is an exciting and unexplored area.
Development of Smart Systems Incorporating this compound
"Smart" systems are materials and devices that can respond to external stimuli in a controlled and predictable manner. The unique properties of this compound make it a candidate for integration into such systems.
Potential for Smart System Development:
Stimuli-Responsive Drug Delivery: By functionalizing this compound-containing systems with stimuli-responsive linkers, it may be possible to achieve targeted drug release in response to specific triggers like pH, light, or enzymes.
Chemical Sensors: The imidazole ring can be protonated or coordinated to metal ions, leading to changes in its electronic and optical properties. This suggests that this compound-based materials could be developed as chemosensors for the detection of specific analytes.
Self-Healing Materials: The reversible nature of host-guest interactions involving the adamantane moiety could be harnessed to create self-healing polymers and gels.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound, expanding its applications from a simple heterocyclic compound to a versatile platform for the development of advanced technologies.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
